molecular formula C28H27N3O3 B12824443 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate CAS No. 1254032-67-1

4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate

Cat. No.: B12824443
CAS No.: 1254032-67-1
M. Wt: 453.5 g/mol
InChI Key: OURRXQUGYQRVML-UHFFFAOYSA-N
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Description

4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as a Rho kinase inhibitor, which is crucial in the treatment of conditions like glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a series of reactions starting from commercially available precursors.

    Amidation Reaction: The isoquinoline derivative undergoes an amidation reaction with 3-amino-1-oxopropan-2-yl benzylamine under controlled conditions to form the intermediate.

    Esterification: The final step involves the esterification of the intermediate with 2,4-dimethylbenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated products.

Scientific Research Applications

4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of Rho kinase. This inhibition leads to relaxation of the trabecular meshwork in the eye, enhancing aqueous humor outflow and thereby reducing intraocular pressure. The molecular targets include the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in cytoskeletal dynamics and cellular contraction .

Comparison with Similar Compounds

Similar Compounds

    Latanoprostene bunod: Another glaucoma medication that increases aqueous outflow through different mechanisms.

    Timolol: A non-selective beta-adrenergic receptor antagonist used to reduce intraocular pressure.

Uniqueness

4-(3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate is unique due to its dual mechanism of action, targeting both the trabecular meshwork and the uveoscleral pathway. This dual action makes it particularly effective in lowering intraocular pressure compared to other single-mechanism drugs .

Properties

CAS No.

1254032-67-1

Molecular Formula

C28H27N3O3

Molecular Weight

453.5 g/mol

IUPAC Name

[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)

InChI Key

OURRXQUGYQRVML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C

Origin of Product

United States

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